molecular formula C20H29N3O3 B10814126 Aspergillimide

Aspergillimide

Cat. No.: B10814126
M. Wt: 359.5 g/mol
InChI Key: RTNMRJRMTGSUAE-DWPFRNKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

InChI

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1

InChI Key

RTNMRJRMTGSUAE-DWPFRNKMSA-N

Isomeric SMILES

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C

Canonical SMILES

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Origin of Product

United States

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